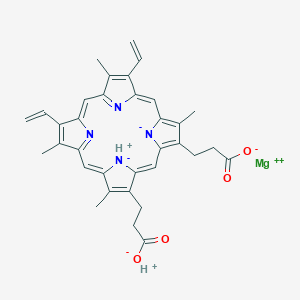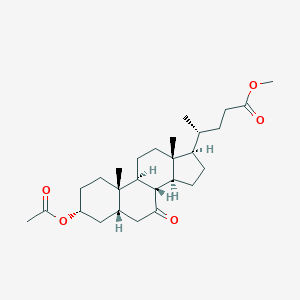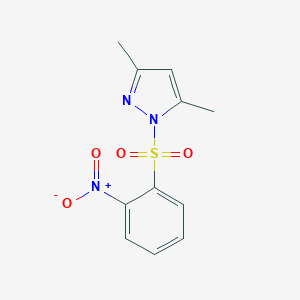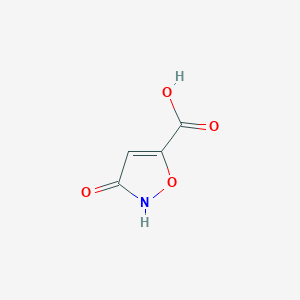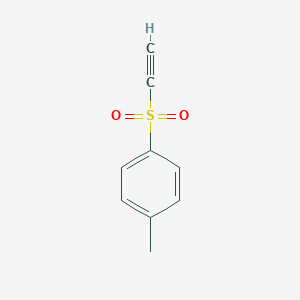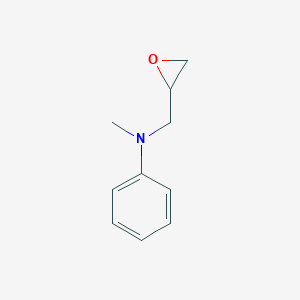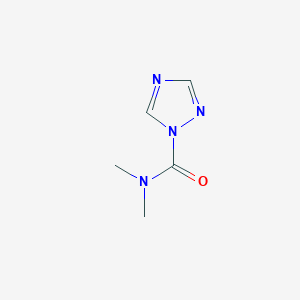![molecular formula C8H5NO3 B081381 Acide benzo[d]oxazole-5-carboxylique CAS No. 15112-41-1](/img/structure/B81381.png)
Acide benzo[d]oxazole-5-carboxylique
Vue d'ensemble
Description
Benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of Benzo[d]oxazole-5-carboxylic acid includes a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 5-position .
Applications De Recherche Scientifique
Benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Benzo[d]oxazole-5-carboxylic acid, also known as 1,3-BENZOXAZOLE-5-CARBOXYLIC ACID, has been found to target Bcl-2 proteins . Bcl-2 proteins are a family of proteins involved in the response to apoptosis, or programmed cell death. They play a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with its targets, the Bcl-2 proteins, and inhibits their activity . This inhibition leads to an increase in apoptosis, particularly in cancer cells . The compound has been found to increase the expression level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Benzo[d]oxazole-5-carboxylic acid is the apoptotic pathway . By inhibiting Bcl-2 proteins, the compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell. This disruption can lead to an increase in apoptosis, thereby limiting the proliferation of cancer cells .
Result of Action
The result of Benzo[d]oxazole-5-carboxylic acid’s action is an increase in apoptosis, particularly in cancer cells . This increase in apoptosis can limit the proliferation of these cells, potentially slowing the progression of the disease .
Analyse Biochimique
Biochemical Properties
Benzo[d]oxazole-5-carboxylic acid has been found to interact with various enzymes and proteins, contributing to its diverse biological activities . For instance, benzoxazole derivatives have been reported to target enzymes such as DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . The nature of these interactions often involves non-covalent bonds, such as hydrogen bonds and π-π stacking .
Cellular Effects
The effects of Benzo[d]oxazole-5-carboxylic acid on cells are multifaceted. It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazole derivatives have shown potential anticancer activity by targeting various metabolic pathways and cellular processes in cancer pathology .
Molecular Mechanism
The molecular mechanism of action of Benzo[d]oxazole-5-carboxylic acid involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, benzoxazole derivatives have been reported to inhibit DNA topoisomerases, a class of enzymes that regulate the overwinding or underwinding of DNA .
Metabolic Pathways
Benzo[d]oxazole-5-carboxylic acid may be involved in various metabolic pathways. It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-5-carboxylic acid typically involves the cyclization of 2-aminophenol with a carboxylic acid derivative. One common method is the reaction of 2-aminophenol with chloroacetic acid in the presence of a base, followed by cyclization to form the oxazole ring . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for Benzo[d]oxazole-5-carboxylic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d]oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Similar in structure but lacks the carboxylic acid group.
Oxazole: A simpler structure with a five-membered ring containing oxygen and nitrogen.
Benzimidazole: Contains a fused benzene and imidazole ring, differing in the position of nitrogen atoms.
Uniqueness
Benzo[d]oxazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBOXEGAWJHKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597314 | |
| Record name | 1,3-Benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-41-1 | |
| Record name | 1,3-Benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-Benzoxazole-5-carboxylic acid interact with GOAT and what are the downstream effects?
A1: The research article identifies 2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (compound A, a derivative of 1,3-Benzoxazole-5-carboxylic acid) as a GOAT inhibitor discovered through high-throughput screening. [] While the exact binding mechanism isn't detailed, both compound A and the subsequently developed lead compound B ((4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid) demonstrate competitive inhibition against octanoyl-CoA, a substrate essential for GOAT's enzymatic activity. [] This inhibition directly hinders GOAT's ability to acylate des-acyl ghrelin, effectively reducing the production of acyl ghrelin. [] As acyl ghrelin is implicated in appetite regulation and metabolism, inhibiting its production through GOAT inhibition is proposed as a potential strategy for anti-obesity therapies. []
Q2: What is known about the structure-activity relationship (SAR) of 1,3-Benzoxazole-5-carboxylic acid derivatives in the context of GOAT inhibition?
A2: The provided research highlights the discovery of 2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (compound A) as a starting point for GOAT inhibitor development. [] While specific SAR details aren't extensively discussed, the researchers transitioned from compound A to the lead compound B ((4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid), indicating structural modifications impacting inhibitory potency. [] This suggests further research exploring variations in the 1,3-Benzoxazole-5-carboxylic acid scaffold and its substituents is crucial for optimizing GOAT inhibitory activity and potentially uncovering more potent and selective inhibitors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
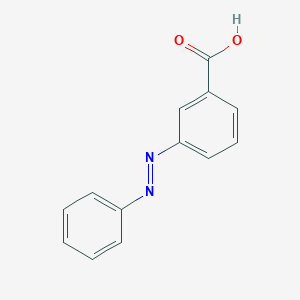
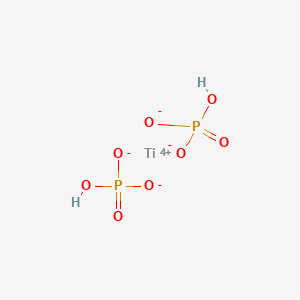
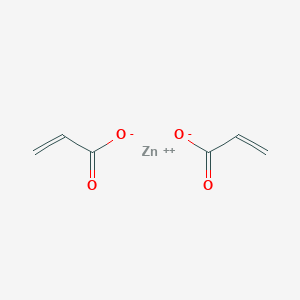
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)



